molecular formula C23H22N6O3S B465509 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone)

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone)

Cat. No.: B465509
M. Wt: 462.5g/mol
InChI Key: ZETPHGFQDHUZPQ-UHFFFAOYSA-N
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Description

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is a complex organic compound with a unique structure that combines several functional groups, including thiazole, hydrazone, and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling through hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicine, 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H22N6O3S

Molecular Weight

462.5g/mol

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2-methyl-6-nitrophenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H22N6O3S/c1-14-9-8-12-16(29(31)32)18(14)25-26-20-19(15-10-6-5-7-11-15)27-28(21(20)30)22-24-17(13-33-22)23(2,3)4/h5-13,27H,1-4H3

InChI Key

ZETPHGFQDHUZPQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C(C)(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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